molecular formula C18H16BrN3O B2417881 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide CAS No. 946360-50-5

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B2417881
CAS No.: 946360-50-5
M. Wt: 370.25
InChI Key: DELGRZFKXKNOPG-UHFFFAOYSA-N
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Description

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C18H16BrN3O and a molecular weight of 370.25 g/mol. This compound has significant potential for various fields of scientific research and industry.

Preparation Methods

The synthesis of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    5-bromo-N-(quinolin-5-yl)nicotinamide: This compound has a similar structure but lacks the trimethyl groups on the quinoline ring.

    5-bromonicotinamide: This compound has a simpler structure, lacking the quinoline ring altogether.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-10-4-11(2)17-15(5-10)16(6-12(3)21-17)22-18(23)13-7-14(19)9-20-8-13/h4-9H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELGRZFKXKNOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=CN=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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